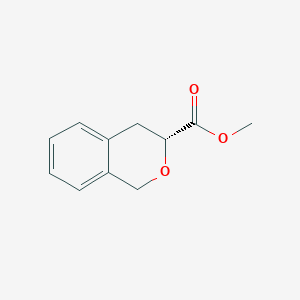

Methyl (R)-isochromane-3-carboxylate

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl (3R)-3,4-dihydro-1H-isochromene-3-carboxylate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |

InChI Key |

IUKJDSZBRPJUGP-SNVBAGLBSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CO1 |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CO1 |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Intramolecular Cyclization of Cyano Precursors

One industrially advantageous method for preparing 3-isochromanone derivatives, which can be further converted to methyl (R)-isochromane-3-carboxylate, involves hydrolyzing cyano compounds followed by intramolecular cyclization under acidic conditions. The process typically uses aqueous mineral acids such as hydrochloric acid or sulfuric acid, sometimes in combination with organic or aqueous solvents.

- The cyano compound, represented generally as an alkyl- or aryl-substituted α-cyano-o-xylene derivative, undergoes hydrolysis in the presence of acid and water, leading to a hydrolyzate intermediate.

- Subsequent intramolecular cyclization yields the 3-isochromanone core.

- The reaction temperature ranges from room temperature up to 150 °C, with purification achieved by distillation or recrystallization.

- The carboxylic acid byproduct can be recovered and recycled, enhancing industrial efficiency.

This method provides a high yield and purity of 3-isochromanone intermediates, which can be esterified to obtain methyl (R)-isochromane-3-carboxylate.

Catalytic Cyclization via Transition Metal Catalysis

Recent synthetic advances have demonstrated the use of transition metal catalysts, particularly copper(II) triflate (Cu(OTf)₂), rhodium, and palladium catalysts, to facilitate stereoselective cyclization reactions leading directly to isochromane derivatives.

- A representative method involves a copper-catalyzed reaction of an alcohol enone precursor with a diazo-acetate reagent in dichloromethane (DCM) at 40 °C.

- The reaction is conducted under an inert atmosphere with molecular sieves to remove moisture.

- The diazo-acetate acts as a carbene precursor, enabling intramolecular C–H insertion or cyclopropanation, leading to the formation of the isochromane ring with high diastereoselectivity.

- The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by silica gel chromatography.

This catalytic approach allows for the preparation of methyl (R)-isochromane-3-carboxylate with controlled stereochemistry and good yields under mild conditions.

Palladium-Catalyzed Annulation of 2-Alkynylbenzaldehydes

Another sophisticated synthetic route involves palladium-catalyzed annulation of 2-alkynylbenzaldehydes to form isochromene derivatives, which can be further functionalized to methyl (R)-isochromane-3-carboxylate.

- The process begins with Sonogashira coupling of 2-halobenzaldehydes with terminal acetylenes to obtain 2-alkynylbenzaldehydes.

- These intermediates undergo Pd-catalyzed annulation, forming the isochromene ring system.

- Subsequent steps include oxidation and esterification to install the methyl carboxylate group at the 3-position.

- This method has been demonstrated in multi-step total syntheses, achieving high regio- and stereoselectivity.

Base-Mediated Ring Closure from Acid Chloride Precursors

A classical approach involves the treatment of acid chloride precursors with water or aqueous acid, followed by neutralization with a base to induce ring closure forming the isochromanone skeleton.

- The acid chloride is hydrolyzed to the corresponding acid under acidic conditions (pH ~1).

- Adjusting the pH to 5–8 with bases such as sodium hydroxide, potassium hydroxide, or mild bases like potassium bicarbonate induces intramolecular cyclization.

- Catalysts such as iodide ions can be added to facilitate ring closure.

- The 3-isochromanone product is isolated by filtration or solvent extraction, and can be further esterified to yield methyl (R)-isochromane-3-carboxylate.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The hydrolysis and cyclization of cyano compounds are well-documented in patents (e.g., EP0947512A1), highlighting scalability and industrial application with high yields and recovery of starting materials.

- Copper-catalyzed cyclization methods offer stereoselective access to methyl (R)-isochromane-3-carboxylate derivatives, with reaction optimization involving molecular sieves and inert atmosphere to improve yield and selectivity.

- Palladium-catalyzed annulation strategies are valuable for complex derivatives and provide a platform for introducing diverse substituents on the isochromane ring, useful for medicinal chemistry applications.

- Acid chloride hydrolysis followed by base-induced ring closure remains a classical and practical approach, especially when combined with catalytic iodide to improve ring closure efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-isochromane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl ®-isochromane-3-carboxylate can yield isochromane-3-carboxylic acid, while reduction can produce isochromane-3-methanol.

Scientific Research Applications

Methyl ®-isochromane-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl ®-isochromane-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the structure of the derivatives and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Methyl (R)-isochromane-3-carboxylate and its analogs:

Table 1: Structural and Functional Comparison

Key Comparison Points

Core Structure: Methyl (R)-isochromane-3-carboxylate: Features a benzene-fused dihydrofuran (isochromane) ring, providing aromaticity and rigidity. Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate: Utilizes an oxane (tetrahydropyran) ring with a hydroxyl group, offering polar functionality for hydrogen bonding .

Substituent Effects :

- The chlorine atom in the 7-chloro derivative increases molecular weight (254.67 g/mol) and may improve stability against oxidative degradation.

- The hydroxyl group in the oxane analog enhances hydrophilicity, influencing solubility in polar solvents.

Reactivity and Stability: The 1-oxo group in the chloro-substituted derivative likely increases reactivity in nucleophilic addition reactions compared to the parent isochromane .

Applications :

- The parent isochromane derivative is suited for chiral synthesis due to its unmodified stereogenic center.

- The chloro-substituted analog’s heterocyclic structure aligns with its use in specialized building blocks for drug discovery .

- The oxane derivative’s hydroxyl group expands its utility in agrochemicals, where polar interactions with biological targets are critical .

Research Findings

- Stereochemical Impact : The (3R,4S)-configuration in the oxane derivative underscores the importance of stereochemistry in bioactivity, a trait shared with the (R)-isochromane analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.